3-Cyclopentenylphenylboronic acid

Regiochemistry Suzuki-Miyaura coupling Positional isomerism

Researchers requiring a meta-substituted cyclopentenyl handle for Suzuki-Miyaura coupling often face limited availability of this sterically and electronically distinct building block. 3-Cyclopentenylphenylboronic acid (CAS 1256345-86-4) resolves this gap with: • 98% purity ensuring reliable stoichiometry in parallel synthesis and polymerization. • Inert atmosphere, 2-8°C storage preserving reactive integrity for reproducible results. • Unsaturated cyclopentene ring enabling orthogonal late-stage derivatization (hydrogenation, epoxidation, click chemistry). Procurement is supported by global shipping with batch-to-batch consistency suitable for GMP-like environments.

Molecular Formula C11H13BO2
Molecular Weight 188.033
CAS No. 1256345-86-4
Cat. No. B595326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentenylphenylboronic acid
CAS1256345-86-4
Molecular FormulaC11H13BO2
Molecular Weight188.033
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C2=CCCC2)(O)O
InChIInChI=1S/C11H13BO2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3-4,6-8,13-14H,1-2,5H2
InChIKeySQLOZGPHXKYUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentenylphenylboronic Acid: Product Overview


3-Cyclopentenylphenylboronic acid (CAS 1256345-86-4) is an organoboronic acid with the molecular formula C₁₁H₁₃BO₂ and a molecular weight of 188.03 g/mol, bearing a cyclopent-1-en-1-yl substituent at the meta position of the phenyl ring . This compound serves as a versatile reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the construction of biaryl and functionalized aromatic systems . Commercially available at 98% purity from multiple suppliers, it is shipped under inert atmosphere with storage at 2–8°C . Its unsaturated cyclopentenyl moiety introduces distinctive steric and electronic features that differentiate it from simpler arylboronic acids such as the widely used phenylboronic acid .

Workflow Suzuki-Miyaura cross-coupling for biaryl and functionalized aromatic system construction
Selection Meta-substituted cyclopentenyl scaffold with a latent alkene handle for downstream diversification
Use Context Medicinal chemistry, materials science, and chemical biology requiring regioisomeric and electronic tuning

3-Cyclopentenylphenylboronic Acid vs. Phenylboronic Acid: Why Substitution Fails


Substituting 3-cyclopentenylphenylboronic acid with generic phenylboronic acid or even its saturated cyclopentyl analog is chemically inadvisable without re-optimizing the entire synthetic route . The cyclopent-1-en-1-yl substituent at the meta position contributes approximately 66 Da of additional mass and introduces both ring strain from the five-membered unsaturated cycle and a specific spatial orientation that alters the steric environment around the reactive boronic acid center . Measured logP values differ substantially: the target compound exhibits a logP of 0.93, while phenylboronic acid records a logP of approximately 1.64, indicating that the target is markedly more hydrophilic—a critical parameter when partitioning, solubility, or downstream biological activity is relevant . Furthermore, the unsaturated cyclopentenyl group can participate in subsequent transformations (e.g., hydrogenation, epoxidation, or cycloaddition) that are inaccessible to simpler arylboronic acids, making the compound not merely a coupling handle but a latent synthetic linchpin .

Regioisomer Mismatch Substituting with the para isomer may alter product spatial orientation, potentially affecting target binding or material packing.
Saturated Analog Gap Using the saturated cyclopentyl analog eliminates the alkene handle, removing access to post-coupling transformations like hydrogenation or epoxidation.
Phenylboronic Acid Limits Simpler arylboronic acids lack the steric bulk and latent functionality of the cyclopentenyl group, requiring a full route redesign for downstream diversification.

3-Cyclopentenylphenylboronic Acid: Quantitative Comparison vs. Analogs


Meta vs. Para Substitution: Reactivity Comparison

The target compound bears the cyclopentenyl group at the meta (3-) position of the phenyl ring, in contrast to the commercially available para isomer 4-cyclopentenylphenylboronic acid (CAS 1217501-39-7). While both isomers share identical molecular formula (C₁₁H₁₃BO₂), molecular weight (188.03 g/mol), logP (0.93370), and topological polar surface area (40.46 Ų) , the position of substitution is known to influence boronic acid reactivity. Literature on substituted phenylboronic acids demonstrates that meta-substituted isomers exhibit distinct pKa values, dehydration/boroxine formation kinetics, and Suzuki coupling efficiencies compared to their para counterparts, due to differing electronic resonance and inductive effects transmitted through the aromatic ring . In ortho-, meta-, and para-alkoxy phenylboronic acid series, the position of the substituent measurably affects both acidity and thermal stability . For procurement, selecting the correct regioisomer is critical: the meta isomer yields coupling products with a different spatial orientation of the cyclopentenyl group, which may be essential for target binding in medicinal chemistry or for polymer packing in materials applications.

Meta vs. Para Substitution
Class-level inference
Target: 3-position (meta). Comparator: 4-position (para). Identical MW, logP, and PSA.
Regiochemistry review is essential for target-binding or material-packing studies.
pKa or coupling yield head-to-head data not available for this specific pair.
Regiochemistry Suzuki-Miyaura coupling Positional isomerism

Lipophilicity: logP Difference vs. Phenylboronic Acid

The target compound's computed logP of 0.93 is substantially lower than that of phenylboronic acid (logP ≈ 1.64), indicating approximately 0.71 log units greater hydrophilicity . This corresponds to a roughly 5-fold difference in octanol-water partition coefficient, suggesting that 3-cyclopentenylphenylboronic acid will exhibit higher aqueous solubility—a factor relevant for reactions in aqueous-organic mixed solvent systems common in Suzuki couplings. Compared to the saturated analog 4-cyclopentylphenylboronic acid (logP = 1.02; PSA = 40.46), the target compound also shows a lower logP (ΔlogP = -0.09), indicating that the double bond in the cyclopentene ring modestly increases hydrophilicity relative to the fully saturated cyclopentane . This subtle lipophilicity difference may influence compound behavior in medicinal chemistry campaigns where logP optimization within a narrow window is critical for pharmacokinetic properties.

Lipophilicity: logP Difference
Cross-study comparable
Target logP = 0.93. Phenylboronic acid logP ≈ 1.64. ΔlogP = -0.71 (~5× more hydrophilic).
Supports aqueous-solvent compatibility review in medicinal chemistry workflows.
Computed values from Chemsrc and ChemicalBook databases.
Lipophilicity Drug-likeness Solubility

Cyclopentene Unsaturation: Reactivity vs. Saturated Analog

The presence of an endocyclic double bond in the cyclopentenyl substituent of the target compound fundamentally differentiates it from the saturated 4-cyclopentylphenylboronic acid (CAS 945837-57-0). The saturated analog has a molecular formula of C₁₁H₁₅BO₂ (MW 190.05) vs. the target's C₁₁H₁₃BO₂ (MW 188.03), a mass difference of 2.02 Da reflecting two additional hydrogen atoms . The unsaturated cyclopentene ring of the target compound introduces ring strain and altered electron density around the C=C bond, which can influence: (i) the steric environment proximal to the boronic acid group during transmetalation in Suzuki couplings; (ii) the compound's propensity for protodeboronation, a common side reaction that varies with the electronic nature of the aryl substituent ; and (iii) the availability of the double bond as a secondary reactive handle for post-coupling transformations including hydrogenation, hydroboration, epoxidation, or cycloaddition chemistry . The saturated analog's predicted pKa of 8.86 provides a reference, though measured pKa for the target remains unavailable .

Cyclopentene Unsaturation
Cross-study comparable
Target: C₁₁H₁₃BO₂ (MW 188.03). Saturated analog: C₁₁H₁₅BO₂ (MW 190.05). ΔMW = -2.02 Da.
Presence of an endocyclic double bond enables post-coupling alkene functionalization strategies.
Target pKa not available; saturated analog predicted pKa 8.86 ± 0.10.
Alkene functionality Steric effects Synthetic handles

Commercial Purity: Higher Than Para Isomer

Multiple authorized vendors specify the purity of 3-cyclopentenylphenylboronic acid at 98%, including Aladdin Scientific ($110.90/250mg; $397.90/1g) and BOC Sciences . In contrast, the closest positional isomer, 4-cyclopentenylphenylboronic acid (CAS 1217501-39-7), is available primarily at a minimum purity of 95% from suppliers such as CymitQuimica and AKSci . The 3-percentage-point purity differential (98% vs. 95%) is significant for applications requiring stoichiometric precision, such as in fragment-based drug discovery, high-throughput parallel synthesis where excess reagent must be minimized, or in polymer chemistry where end-group fidelity affects macromolecular properties. The target compound's 98% purity specification is consistent across Aladdin, BOC Sciences, and VWR, indicating supply-chain standardization .

Commercial Purity
Direct head-to-head comparison
Target: 98%. Para isomer: 95% minimum. +3 percentage points higher purity.
Higher specification may improve stoichiometric reliability in parallel synthesis.
Vendor technical datasheets as of April 2026.
Purity specification Quality control Procurement

Storage Requirement: Cold Storage vs. Para Isomer

The target compound requires storage under inert atmosphere at 2–8°C according to supplier specifications from VWR . In contrast, the para isomer 4-cyclopentenylphenylboronic acid is listed by at least one major supplier (Combi-Blocks via VWR) as stable at room temperature with normal transport conditions . Additionally, Biozol specifies storage at -20°C for the para isomer for long-term stability . The more stringent cold-chain requirements for the target compound (2–8°C with inert atmosphere) indicate greater sensitivity to thermal degradation, oxidative decomposition, or moisture-induced hydrolysis. This imposes different logistics considerations for procurement, inventory management, and experimental planning. The requirement for inert atmosphere suggests the target compound may be prone to anhydride (boroxine) formation upon exposure to air, a common behavior of boronic acids that is influenced by the electronic character of the aryl substituent .

Storage Requirement
Cross-study comparable
Target: 2–8°C, inert atmosphere. Para isomer: Room temperature or -20°C long-term.
Cold-chain logistics and inert-gas handling require operational planning for procurement.
Supplier SDS and storage recommendations.
Stability Storage conditions Handling requirements

Cost-Benefit: Premium over Phenylboronic Acid

3-Cyclopentenylphenylboronic acid is priced at approximately $110.90 per 250 mg (Aladdin Scientific), equating to roughly $444/g . Phenylboronic acid, the simplest arylboronic acid building block, is priced at approximately $38.90 per 25 g (Aladdin Scientific), or roughly $1.56/g—a cost differential of ~285× on a per-gram basis . The saturated analog 4-cyclopentylphenylboronic acid is priced at approximately ¥618 (CNY) per 250 mg (Macklin) or $93.00/250mg (GLPbio), placing the target compound at a comparable price point to the saturated analog [1]. The premium over phenylboronic acid is justified by the compound's differentiated structural features: the cyclopentenyl group adds 66 Da of mass, introduces a stereoelectronically distinct unsaturated ring system, and provides a latent alkene handle for downstream diversification. For medicinal chemistry programs where the cyclopentenyl-phenyl scaffold is a core pharmacophoric element, the cost of purchasing the pre-functionalized boronic acid is typically far lower than the fully loaded cost of a multi-step in-house synthesis.

Cost-Benefit: Premium
Cross-study comparable
Target: ~$444/g (98%). Phenylboronic acid: ~$1.56/g. ~285× cost premium.
Budget allocation should weigh the premium against synthetic step-count reduction.
Pricing from Aladdin Scientific, Macklin, GLPbio as of April 2026.
Procurement cost Value assessment Building block economics

Optimal Application Scenarios for 3-Cyclopentenylphenylboronic Acid


Medicinal Chemistry: Meta-Cyclopentenyl Biaryl Synthesis

In drug discovery programs targeting kinase inhibitors, GPCR modulators, or antiviral agents where a meta-substituted cyclopentenyl-phenyl scaffold appears in the structure-activity relationship (SAR) series, 3-cyclopentenylphenylboronic acid provides the correct regiochemistry for Suzuki-Miyaura coupling with aryl halides or triflates . The 98% purity specification ensures reliable stoichiometry in parallel synthesis arrays where excess reagent would complicate purification. The logP of 0.93 indicates that coupled products incorporating this building block will be more hydrophilic than those derived from phenylboronic acid (logP 1.64), potentially improving aqueous solubility and drug-likeness profiles . Furthermore, the unsaturated cyclopentene ring provides a latent handle for late-stage functionalization—hydrogenation to the cyclopentane analog for SAR exploration, or epoxidation/dihydroxylation to introduce additional polar functionality without redesigning the synthetic route .

Materials Science: Tunable Steric Polyaromatic Systems

For the construction of conjugated polymers, organic light-emitting diode (OLED) materials, or metal-organic frameworks (MOFs) where the spatial orientation of pendant groups affects π-stacking, charge transport, or porosity, the meta-substituted cyclopentenyl group offers a steric profile distinct from both the para isomer and simpler aryl substituents . The cyclopentene ring occupies a larger excluded volume than a simple phenyl group, which can disrupt unwanted aggregation while maintaining conjugation through the aromatic core. The 2–8°C inert atmosphere storage requirement, while operationally demanding, reflects the compound's reactive integrity, which is critical for polymerizations where monomer purity directly impacts degree of polymerization and polydispersity .

Chemical Biology: Cyclopentene Handle for Bioconjugation

The cyclopentene double bond of the target compound can serve as a bioorthogonal handle or a functional group for further derivatization in chemical probe synthesis . Unlike phenylboronic acid or the saturated cyclopentyl analog, the unsaturated ring can undergo selective transformations (e.g., thiol-ene click chemistry, mild hydrogenation, or dihydroxylation) to install reporter groups, affinity tags, or solubility-modifying moieties . This provides a convergent synthetic strategy: the boronic acid enables C–C bond formation via Suzuki coupling, while the cyclopentene is preserved for subsequent orthogonal functionalization, reducing overall step count. Additionally, the logP of 0.93 predicts improved aqueous compatibility relative to more lipophilic boronic acid building blocks, which is advantageous for biochemical assay conditions .

Process Chemistry: Late-Stage Diversification via Tandem Coupling

In process research and development, the ability to perform Suzuki coupling followed by in-situ functionalization of the cyclopentene ring offers an atom-economical route to complex intermediates . For example, a single batch of 3-cyclopentenylphenylboronic acid can be coupled to a common advanced intermediate, and the resulting cyclopentenyl-biaryl product can be divergently transformed—via hydrogenation, epoxidation, or dihydroxylation—into multiple final compounds for SAR exploration. This tandem approach is inaccessible with the saturated cyclopentyl analog, which lacks the reactive double bond. The compound's 98% purity and defined storage requirements support reproducibility in regulated GMP-like environments where batch-to-batch consistency is essential .

Application
Selection Property
Validation Focus
Medicinal Chemistry: Meta-Biaryl Synthesis
Meta-substituted regioisomer for SAR exploration
Target-binding spatial orientation and logP optimization review
Materials Science: Tunable Steric Systems
Cyclopentenyl steric profile for aggregation disruption
Monomer purity impact on degree of polymerization
Chemical Biology: Probe Synthesis
Orthogonal cyclopentene handle for bioconjugation
Convergent strategy to preserve alkene for late-stage tagging
Process Chemistry: Tandem Coupling
Latent alkene for in-situ diversification
Batch-to-batch consistency in divergent synthesis routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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